A-908292
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Overview
Description
A-908292 is a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), an enzyme involved in fatty acid metabolism. This compound has shown significant potential in scientific research, particularly in the study of metabolic pathways and diseases related to fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
A-908292 is synthesized through a series of chemical reactions involving the formation of an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
A-908292 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Substitution: The alkyne group in this compound can participate in substitution reactions, particularly in the presence of azide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAc) is a common reaction involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce cycloaddition products .
Scientific Research Applications
A-908292 has a wide range of scientific research applications, including:
Mechanism of Action
A-908292 exerts its effects by selectively inhibiting acetyl-CoA carboxylase 2 (ACC2). This inhibition leads to a reduction in the synthesis of malonyl-CoA, a key intermediate in fatty acid biosynthesis. By decreasing malonyl-CoA levels, this compound promotes fatty acid oxidation and reduces lipid accumulation in tissues . The compound’s mechanism of action involves binding to the active site of ACC2, thereby preventing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Compound 2e: Another ACC2 inhibitor with similar properties but different off-target effects.
CP-640186: A dual inhibitor of ACC1 and ACC2, used in metabolic research.
TOFA: An inhibitor of ACC1, often compared with ACC2 inhibitors in metabolic studies.
Uniqueness of A-908292
This compound is unique due to its high selectivity for ACC2, making it a valuable tool for studying fatty acid metabolism without affecting ACC1. This selectivity reduces the risk of off-target effects and enhances its potential as a therapeutic agent for metabolic disorders .
Properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl N-[(2S)-4-[2-(4-propan-2-yloxyphenoxy)-1,3-thiazol-5-yl]but-3-yn-2-yl]carbamate |
InChI |
InChI=1S/C18H20N2O4S/c1-12(2)23-14-6-8-15(9-7-14)24-18-19-11-16(25-18)10-5-13(3)20-17(21)22-4/h6-9,11-13H,1-4H3,(H,20,21)/t13-/m0/s1 |
InChI Key |
OLMPAYQFDVALIH-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C#CC1=CN=C(S1)OC2=CC=C(C=C2)OC(C)C)NC(=O)OC |
SMILES |
CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#CC(C)NC(=O)OC |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2=NC=C(S2)C#CC(C)NC(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-908292; A 908292; A908292 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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